![molecular formula C18H21N3OS B2569069 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034298-29-6](/img/structure/B2569069.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound is a derivative of benzo[b]thiophene . Benzo[b]thiophene is a heterocyclic compound and is a structural component of some pharmaceuticals .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzo[b]thiophene derivatives have been synthesized and evaluated for their affinity towards 5-HT1A receptors .Scientific Research Applications
Synthesis and Characterization
Benzo[b]thiophene and pyrazole derivatives are crucial in medicinal chemistry due to their wide range of pharmacological properties. Research has focused on synthesizing these derivatives and characterizing their structural and spectral properties. For instance, thiophenylhydrazonoacetates have been synthesized to yield a variety of derivatives, including pyrazole and pyrazolopyrimidine, highlighting the compound's utility in heterocyclic synthesis (Mohareb et al., 2004). Furthermore, benzo[b]thiophene derivatives have been synthesized and shown to possess significant biological activities, which include antibacterial, antifungal, and anti-inflammatory properties (Isloor et al., 2010).
Biological Activities
The interest in benzo[b]thiophene and pyrazole derivatives extends to their potential biological activities. New benzo[b]thiophene derivatives have been synthesized, including thiadiazoles, oxadiazoles, and pyrazolines, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds have been screened for antibacterial, antifungal, and anti-inflammatory studies, with many showing potent activities (Isloor et al., 2010). Additionally, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides have been designed as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), with the thiophene analogues demonstrating superior potency compared to other heteroaryl fragments (Allan et al., 2009).
Mechanism of Action
Target of Action
The primary target of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Related compounds with a benzo[b]thiophen-2-yl structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The exact mode of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide Related compounds have been evaluated for their affinity towards 5-ht1a receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
Biochemical Pathways
The specific biochemical pathways affected by N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide It’s worth noting that serotonin (5-hydroxytryptamine, 5-ht), the neurotransmitter that 5-ht1a receptors interact with, plays a role in numerous physiological functions and has been implicated in the pathophysiology of several psychiatric disorders .
Result of Action
The molecular and cellular effects of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide The interaction of related compounds with 5-ht1a receptors suggests potential effects on physiological functions regulated by serotonin .
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-11(9-14-10-23-16-8-6-5-7-15(14)16)19-18(22)17-12(2)20-21(4)13(17)3/h5-8,10-11H,9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDMMEAYDAVJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide |
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